

An In-depth Technical Guide to the Pharmacological Profile of ENMD-2076 Tartrate

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 tartrate is a novel, orally bioavailable small molecule that functions as a multi-targeted kinase inhibitor, demonstrating potential antiangiogenic and antineoplastic activities.^[1] Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis, including Aurora A kinase, vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Src kinase.^{[2][3]} This dual targeting of both cell proliferation and tumor blood supply provides a strong rationale for its investigation as a therapeutic agent in various human cancers.^[2]

Mechanism of Action

ENMD-2076 exerts its antitumor effects through the inhibition of multiple critical signaling pathways. Primarily, it is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.^{[1][2]} Overexpression of Aurora A is common in many cancers and is associated with genetic instability and tumor progression.^[2] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.^{[4][5]}

In addition to its effects on cell division, ENMD-2076 targets key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.^{[3][6]} The compound effectively inhibits VEGFR2 (KDR), a primary mediator of VEGF-driven angiogenesis.^{[4][7]} It also shows activity against FGFR1 and FGFR2, which are involved in tumor angiogenesis and cell survival.^[7] Furthermore, ENMD-2076 inhibits the Src

kinase, which plays a role in various cellular processes including proliferation, survival, and migration.[7][8]

The combined anti-proliferative and anti-angiogenic activity of ENMD-2076 makes it a promising candidate for cancer therapy, with preclinical studies demonstrating its efficacy in a wide range of solid and hematopoietic tumor models.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Target Kinase	IC50 (nM)
Aurora A	1.86 - 14
Aurora B	350
Flt3	1.86 - 3
KDR/VEGFR2	7 - 58.2
Flt4/VEGFR3	15.9
FGFR1	92.7 - 93
FGFR2	70.8
Src	23 - 56.4
PDGFR α	56.4
c-Kit	120

Data compiled from multiple sources.[4][7][8][9][10]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Wide range of solid tumor and hematopoietic cancer cell lines	Various	0.025 - 0.7
Human leukemia cell lines (10 lines)	Leukemia	0.025 - 0.53
Myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)	Multiple Myeloma	2.99 - 7.06

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Summary of Phase I and II Clinical Trial Data for ENMD-2076

Cancer Type	Phase	Recommended Dose	Key Efficacy Results	Common Adverse Events
Advanced Solid Tumors	I	160 mg/m ² orally once daily	2 partial responses in platinum-refractory/resistant ovarian cancer	Hypertension, nausea/vomiting, fatigue
Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML)	I	225 mg orally once daily	1 CRI, 3 MLFS with HI-P, 5 with reduced marrow blasts	Fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, abdominal pain
Platinum-Resistant Ovarian Cancer	II	Not specified	6-month PFS rate of 22%	Fatigue, hypertension, diarrhea
Triple-Negative Breast Cancer (TNBC)	II	250 mg orally once daily	6-month CBR of 16.7% (2 partial responses)	Hypertension, fatigue, diarrhea, nausea
Ovarian Clear Cell Carcinoma (OCCC)	II	275 mg orally once daily (BSA $\geq 1.65 \text{ m}^2$), 250 mg (BSA $< 1.65 \text{ m}^2$)	3 partial responses, 26 stable disease; 6-month PFS rate of 22%	Hypertension, proteinuria, diarrhea
Advanced Fibrolamellar Carcinoma (FLC)	II	Based on body surface area	1 partial response, 20 stable disease	Hypertension

CRI: Complete Remission with incomplete count recovery; MLFS: Morphologic Leukemia-Free State; HI-P: Major Hematologic Improvement in Platelets; PFS: Progression-Free Survival;

CBR: Clinical Benefit Rate. Data compiled from multiple sources.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of ENMD-2076 against a panel of recombinant human kinases was determined using the SelectScreen® kinase profiling service. The assays were performed at an ATP concentration at or near the K_m for each respective enzyme. For kinases where significant inhibition was observed at a screening concentration of 1 $\mu\text{mol/L}$, full 10-point dose-response curves were generated to determine the IC_{50} values.[\[2\]](#)

Cell Proliferation Assay (Sulforhodamine B Assay):

- Adherent tumor cell lines were plated at a density of 500 cells per well in 96-well plates.
- Cells were incubated with nine different concentrations of ENMD-2076, ranging from 0.3 nmol/L to 125 $\mu\text{mol/L}$, for 96 hours.
- For non-adherent leukemia cell lines, 5,000 cells per well were plated.
- Cellular proliferation was measured using the sulforhodamine B (SRB) assay, a method that relies on the ability of SRB to bind to protein components of cells.[\[2\]](#)

In Vivo Tumor Xenograft Studies:

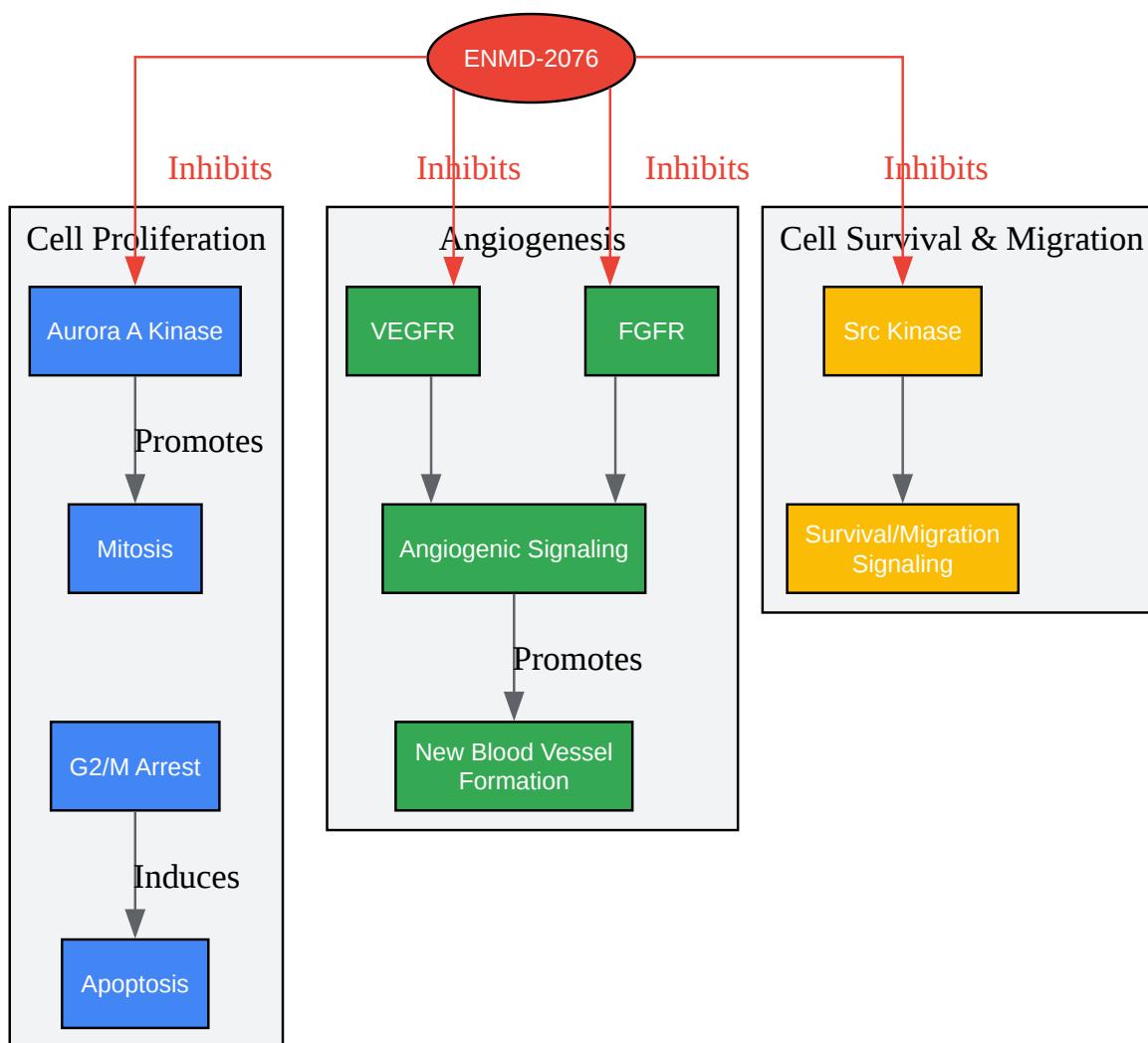
- Cancer cells (2×10^6 to 30×10^6) were mixed with Matrigel and injected subcutaneously into NCr nude or CB.17 SCID mice.
- Tumors were allowed to grow to a specified size (approximately 500–750 mm^3).
- Mice were then treated with a single oral dose of ENMD-2076 in water.
- Tumor growth was monitored and compared to vehicle-treated control groups to determine tumor growth inhibition (TGI), partial regression (PR), or complete regression (CR).[\[2\]](#)

Pharmacodynamic Studies in Vivo:

To assess the effect of ENMD-2076 on target kinase activity in vivo, subcutaneous xenografts of cancer cell lines expressing the target kinases were established in mice. Following tumor growth to an appropriate size, a single oral dose of ENMD-2076 was administered. At various time points post-treatment, tumors were harvested, and the phosphorylation status of target kinases such as Aurora A, Flt3, VEGFR2/KDR, and FGFR1/2 was analyzed by Western blotting or immunohistochemistry to determine the extent and duration of target inhibition.[2][3]

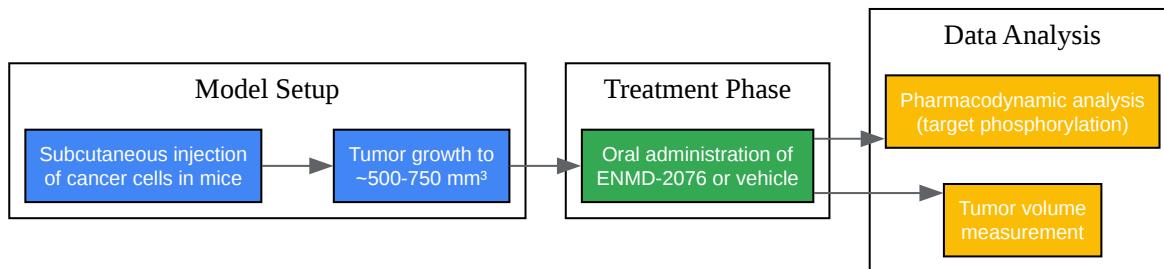
Visualizations

Signaling Pathway Diagrams



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Caption: Mechanism of action of ENMD-2076 targeting key kinases in cancer.

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Caption: In vivo xenograft model experimental workflow.

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References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line-Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]

- 8. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 9. ENMD-2076 tartrate | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 10. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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